Cas no 65349-31-7 (2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-)

2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl- structure
65349-31-7 structure
Product Name:2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
CAS No:65349-31-7
MF:C18H18O4
MW:298.333125591278
CID:400668
PubChem ID:10424762
Update Time:2025-04-19

2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
    • Aurentiacin-A
    • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone
    • CHEMBL463095
    • (E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • CHEBI:70658
    • 65349-31-7
    • LMPK12120225
    • Q27138990
    • (E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethyl-phenyl)-3-phenyl-prop-2-en-1-one
    • (2E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • SCHEMBL662265
    • (e)-2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone
    • 2',4'-Dihydroxy-6'-methoxy-5'-methylchalcone
    • BDBM50482882
    • 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
    • 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one
    • 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one, 9CI
    • DTXSID701231457
    • 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • Inchi: 1S/C18H18O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-10,20-21H,1-3H3/b10-9+
    • InChI Key: TZEQDSMFACWASC-MDZDMXLPSA-N
    • SMILES: O(C)C1C(C(/C=C/C2C=CC=CC=2)=O)=C(C(C)=C(C=1C)O)O

Computed Properties

  • Exact Mass: 298.12054
  • Monoisotopic Mass: 298.12050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.